2,2-Dimethyl-tetrahydro-pyran-4-one oxime
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Overview
Description
2,2-Dimethyl-tetrahydro-pyran-4-one oxime is an organic compound with the molecular formula C7H13NO2. It is a derivative of tetrahydropyran, featuring an oxime functional group. This compound is known for its applications in organic synthesis and various industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-tetrahydro-pyran-4-one oxime typically involves the reaction of 2,2-Dimethyl-tetrahydro-pyran-4-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to yield the oxime derivative .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-tetrahydro-pyran-4-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethyl-tetrahydro-pyran-4-one oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and dyestuffs
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-tetrahydro-pyran-4-one oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds and interact with active sites of enzymes or receptors, influencing biochemical pathways. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-4H-pyran-4-one: A precursor in the synthesis of 2,2-Dimethyl-tetrahydro-pyran-4-one oxime.
2,2-Dimethyl-tetrahydro-pyran-4-one: The parent compound without the oxime group.
Nitrile oxides: Oxidized derivatives of oximes
Uniqueness
This compound is unique due to its specific structural features, which confer distinct reactivity and applications. The presence of the oxime group allows for versatile chemical transformations and interactions, making it valuable in various fields of research and industry .
Properties
Molecular Formula |
C7H13NO2 |
---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
(NE)-N-(2,2-dimethyloxan-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C7H13NO2/c1-7(2)5-6(8-9)3-4-10-7/h9H,3-5H2,1-2H3/b8-6+ |
InChI Key |
GPSMFALDQUIIOS-SOFGYWHQSA-N |
Isomeric SMILES |
CC1(C/C(=N/O)/CCO1)C |
Canonical SMILES |
CC1(CC(=NO)CCO1)C |
Origin of Product |
United States |
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